

# 6-Bromo-3,4-dihydroquinazolin-2(1H)-one chemical properties

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## Compound of Interest

**Compound Name:** 6-Bromo-3,4-dihydroquinazolin-2(1H)-one

**Cat. No.:** B1376249

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An In-depth Technical Guide to the Chemical Properties of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one**

## Foreword: The Quinazolinone Core in Modern Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.<sup>[1][2]</sup> This privileged structure, a fusion of benzene and pyrimidinone rings, serves as the foundation for numerous therapeutic agents, demonstrating activities ranging from anticancer and antiviral to anti-inflammatory and anticonvulsant.<sup>[1][2]</sup> Within this vital class of compounds, **6-Bromo-3,4-dihydroquinazolin-2(1H)-one** emerges as a particularly valuable synthetic intermediate. Its strategic bromination provides a reactive handle for further molecular elaboration, enabling chemists to explore structure-activity relationships and develop novel drug candidates. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this key building block, tailored for researchers and scientists in the field of drug discovery and development.

## Core Physicochemical and Structural Properties

**6-Bromo-3,4-dihydroquinazolin-2(1H)-one** is a solid, heterocyclic compound whose properties are defined by its fused ring system and halogen substituent. A summary of its key identifiers and computed properties is presented below.

Property	Value	Source
IUPAC Name	6-bromo-3,4-dihydro-1H-quinazolin-2-one	PubChem[3]
CAS Number	1246765-38-7	Xidiani[4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O	PubChem[3]
Molecular Weight	227.06 g/mol	Calculated
Monoisotopic Mass	225.97418 Da	PubChem[3]
Predicted XlogP	1.2	PubChem[3]
Predicted TPSA	41.57 Å <sup>2</sup>	ChemScene[5]
Hydrogen Bond Donors	2	ChemScene[5]
Hydrogen Bond Acceptors	2	ChemScene[5]

Note: Some properties are predicted via computational models and should be confirmed experimentally.

The structure features a dihydro-quinazolinone core, where the bromine atom is positioned on the benzene ring, influencing the molecule's electronic properties and reactivity.

Caption: Chemical structure of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one**.

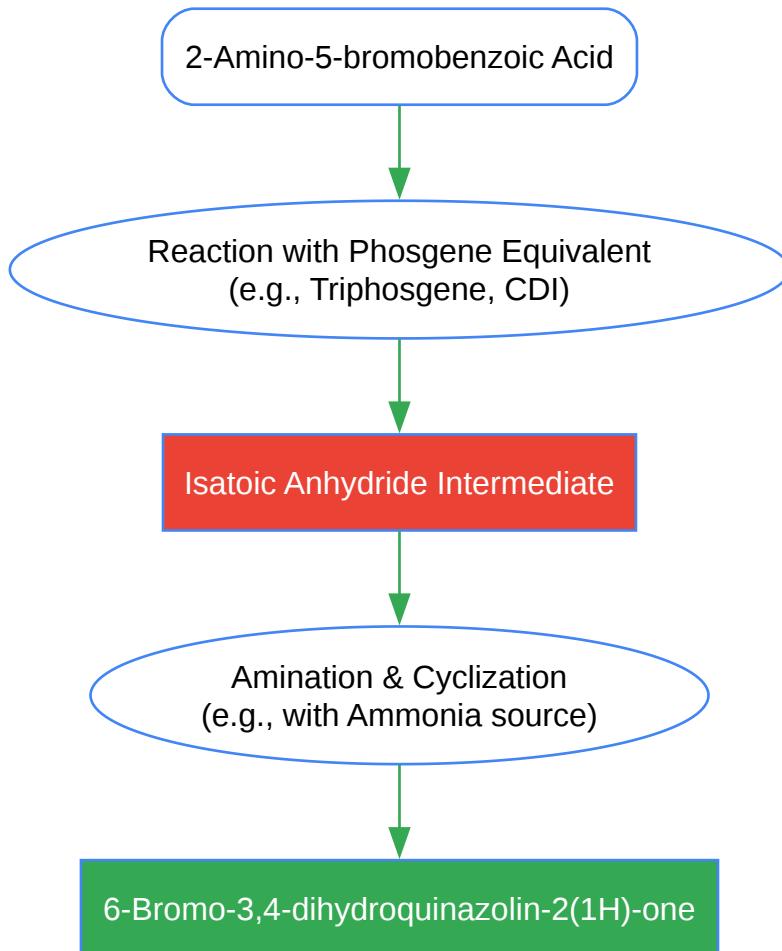
## Synthesis and Mechanistic Insight

The synthesis of quinazolinone derivatives often involves the cyclization of substituted anthranilic acids or their corresponding amides. A prevalent and efficient method for preparing the 6-bromo variant starts with 2-amino-5-bromobenzoic acid.

## Synthetic Pathway Overview

A common synthetic approach involves a two-step process: first, the formation of an intermediate benzoxazinone, followed by reaction with an amine source to yield the desired dihydroquinazolinone. A related synthesis of a derivative, 6-bromo-2-methylquinazolin-4(3H)-one, involves refluxing 2-amino-5-bromobenzoic acid with acetic anhydride.[6] This general

principle can be adapted. For the title compound, a reaction with a source of ammonia or a protected amine followed by cyclization is a viable route.



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Caption: Generalized synthetic workflow for 6-bromo-quinazolinone synthesis.

## Exemplary Experimental Protocol

This protocol is a representative method based on established chemical principles for quinazolinone synthesis.<sup>[7]</sup>

- Step 1: Formation of 6-Bromo-2-phenyl-1,3,4-benzoxazinone. To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable solvent like pyridine, add benzoyl chloride (1.1 equivalents) dropwise. Heat the mixture under reflux for approximately 4 hours.<sup>[7]</sup> The

rationale here is the acylation of the amino group, followed by an intramolecular cyclization (dehydration) to form the benzoxazinone ring.

- Step 2: Conversion to the Dihydroquinazolinone. The isolated benzoxazinone intermediate (1 equivalent) is then reacted with a source of ammonia, such as ammonium acetate or by bubbling ammonia gas through the solution, in a solvent like glacial acetic acid. The mixture is refluxed for several hours. This step involves the nucleophilic attack of ammonia on the carbonyl group, leading to ring-opening, followed by recyclization to form the more stable quinazolinone ring system.
- Work-up and Purification. After cooling, the reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration, washed with water to remove any residual acid and salts, and then dried. Recrystallization from a suitable solvent like ethanol is performed to obtain the purified **6-Bromo-3,4-dihydroquinazolin-2(1H)-one**.

This self-validating system relies on the distinct physical properties (e.g., melting point) and spectral data of the intermediates and final product to confirm successful transformation at each stage.

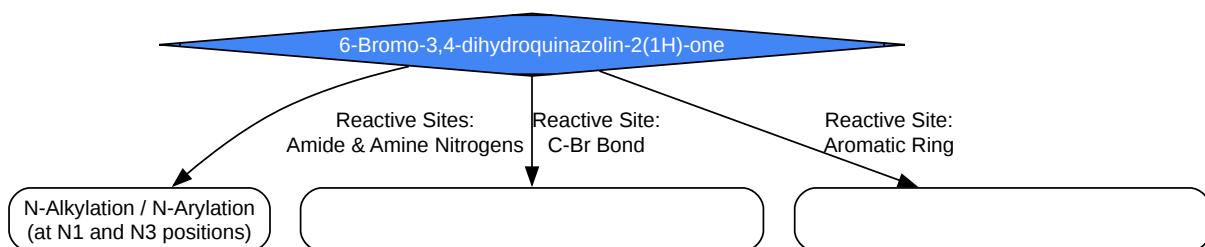
## Spectral Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one**. The expected spectral data are summarized below, based on the analysis of similar quinazolinone structures.[8][9]

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons on the bromo-substituted ring appearing as doublets and doublets of doublets in the <math>\delta</math> 7.0-8.0 ppm region.</li><li>- Two distinct singlets (or broad singlets) for the two N-H protons.</li><li>- A singlet for the CH<sub>2</sub> group (methylene protons) around <math>\delta</math> 4.0-4.5 ppm.[8]</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) signal around <math>\delta</math> 160-165 ppm.[8]</li><li>- Aromatic carbons in the <math>\delta</math> 110-150 ppm range, with the carbon bearing the bromine (C-Br) appearing at the lower end of this range.</li><li>- Methylene carbon (CH<sub>2</sub>) signal around <math>\delta</math> 35-45 ppm.[8]</li></ul>
IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm<sup>-1</sup> region.</li><li>- Carbonyl (C=O) stretching of the cyclic amide (lactam) around 1650-1690 cm<sup>-1</sup>.</li><li>- C-Br stretching in the fingerprint region, typically below 700 cm<sup>-1</sup>.</li></ul>
Mass Spec.	<ul style="list-style-type: none"><li>- A characteristic pair of molecular ion peaks [M]<sup>+</sup> and [M+2]<sup>+</sup> with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom.</li></ul>

## Reactivity and Synthetic Potential

The chemical reactivity of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one** is dictated by its constituent functional groups: the secondary amines, the cyclic amide, the electron-deficient aromatic ring, and the C-Br bond.



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Caption: Key reactive sites on the 6-bromo-quinazolinone scaffold.

- **N-Alkylation/Arylation:** The two nitrogen atoms (N1 and N3) are nucleophilic and can be readily alkylated or arylated using appropriate electrophiles under basic conditions. This allows for the introduction of diverse substituents to modulate the compound's steric and electronic properties.
- **Palladium-Catalyzed Cross-Coupling:** The bromine atom at the C6 position is the most versatile functional group for synthetic diversification. It serves as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for drug discovery.
- **Aromatic Substitution:** The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions, although the ring is generally deactivated by the bromine and the quinazolinone system.

## Applications in Drug Discovery

The true value of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one** lies in its role as a scaffold and intermediate in the synthesis of biologically active molecules. The broader quinazolinone class has been extensively investigated for various therapeutic applications.[\[2\]](#)

- **Anticancer Agents:** Many quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[\[8\]](#)[\[10\]](#) They often act by inhibiting key enzymes

involved in cell proliferation, such as tyrosine kinases (e.g., EGFR) or by disrupting microtubule polymerization.[\[8\]](#)[\[10\]](#) The 6-bromo substituent can be a key pharmacophoric feature or a handle to attach other functional groups to enhance potency and selectivity.

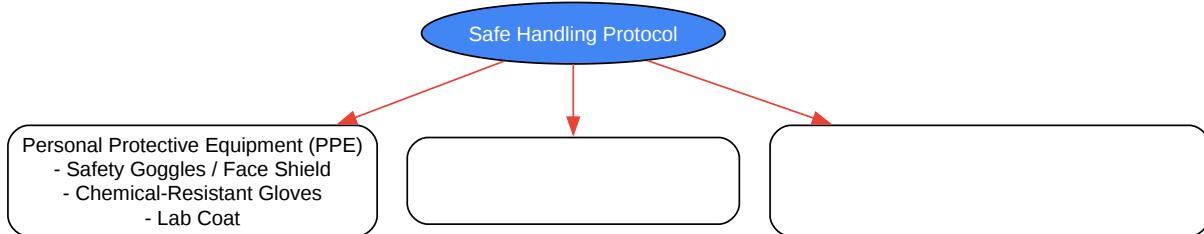
- Antiviral and Antimicrobial Agents: The quinazolinone core is present in compounds with reported antiviral and antimicrobial activities.[\[11\]](#) The ability to easily modify the 6-position allows for the optimization of these properties.
- CNS-Active Agents: Due to their rigid structure and ability to be functionalized, quinazolinones have been explored for activity in the central nervous system, including as anticonvulsant agents.

## Safety and Handling

As with any laboratory chemical, proper handling of **6-Bromo-3,4-dihydroquinazolin-2(1H)-one** is essential. While a specific safety data sheet for the title compound is not readily available, data from closely related bromo-quinazolinone derivatives provide a strong basis for hazard assessment.[\[1\]](#)[\[12\]](#)[\[13\]](#)

GHS Hazard Classification (Anticipated):

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[14\]](#)
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.[\[14\]](#)
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[\[14\]](#)
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[\[14\]](#)



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Caption: Summary of essential safety precautions.

Recommended Handling Procedures:

- Always handle the compound in a well-ventilated chemical fume hood.[15]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[14][15]
- Avoid formation of dust and aerosols.[15]
- Wash hands thoroughly after handling.[16]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

## Conclusion

**6-Bromo-3,4-dihydroquinazolin-2(1H)-one** is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its strategically placed bromine atom make it an invaluable tool for researchers. The ability to leverage this reactive site through modern synthetic methodologies like palladium cross-coupling opens the door to countless novel derivatives. As the quest for new and more effective therapeutic agents continues, the intelligent application of such foundational building blocks will remain paramount to the success of drug discovery programs.

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